molecular formula C11H10BrN B13669121 6-Bromo-4-ethylquinoline

6-Bromo-4-ethylquinoline

Cat. No.: B13669121
M. Wt: 236.11 g/mol
InChI Key: CCBXLOSQMZVTHO-UHFFFAOYSA-N
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Description

6-Bromo-4-ethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-ethylquinoline can be achieved through various methods. One common approach involves the reaction of 4-bromoaniline with ethyl propiolate in the presence of a base such as sodium ethoxide. The reaction mixture is heated to facilitate the formation of the desired product . Another method involves the use of phosphorus trichloride as a catalyst to enhance the reaction efficiency .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using environmentally friendly and cost-effective methods. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the yield and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-ethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 4-Ethylquinoline.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Bromo-4-ethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and an ethyl group on the quinoline ring. This specific substitution pattern imparts distinct chemical properties and biological activities to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

6-bromo-4-ethylquinoline

InChI

InChI=1S/C11H10BrN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h3-7H,2H2,1H3

InChI Key

CCBXLOSQMZVTHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NC=C1)Br

Origin of Product

United States

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